5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
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Overview
Description
5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is a complex organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the synthesis may involve the use of tert-butyl and ethyl groups as protecting groups, followed by cyclization using a strong base or acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated derivatives.
Scientific Research Applications
5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl 5-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
- (S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
- tert-butyl (6S)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H21NO5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-O-tert-butyl 6-O-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-5-19-10(16)9-8-14(6-7-14)11(17)15(9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
DKXRPJHHYGLZDE-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CC2)C(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)C(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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